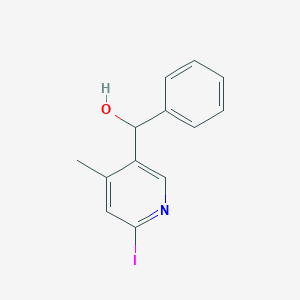

(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol

CAS No.:

Cat. No.: VC15849830

Molecular Formula: C13H12INO

Molecular Weight: 325.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12INO |

|---|---|

| Molecular Weight | 325.14 g/mol |

| IUPAC Name | (6-iodo-4-methylpyridin-3-yl)-phenylmethanol |

| Standard InChI | InChI=1S/C13H12INO/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |

| Standard InChI Key | AGJRGJDHQPWRDV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1C(C2=CC=CC=C2)O)I |

Introduction

(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol is a complex organic compound featuring a pyridine ring substituted with an iodine atom and a methyl group, along with a phenylmethanol moiety. This unique structure makes it a subject of interest in various fields of chemistry, particularly in pharmaceuticals and organic synthesis. The presence of the iodine atom may impart specific reactivity and biological properties, making it a focus of study in medicinal chemistry.

Synthesis Methods

The synthesis of (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol can be approached through several methods, each with its advantages and limitations regarding yield, purity, and scalability. Traditional organic synthesis techniques and modern approaches like ultrasound-assisted synthesis are potential methods for its preparation.

Chemical Reactivity

This compound can participate in various chemical reactions due to its functional groups. The iodine atom on the pyridine ring can facilitate reactions such as nucleophilic substitution, while the phenylmethanol moiety may undergo oxidation or other transformations. The reactivity can be influenced by catalysts and reaction conditions.

Interaction Studies

Interaction studies involving (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically involve assessing how the compound interacts with biological systems, which can provide insights into its therapeutic potential and safety.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methylpyridine | Pyridine ring with methyl group | Used as a solvent and in organic synthesis |

| 2-Iodophenol | Phenolic compound with iodine | Exhibits strong antimicrobial properties |

| (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol | Pyridine ring with iodine and methyl group, phenylmethanol moiety | Potential applications in pharmaceuticals and organic synthesis |

The unique combination of an iodine atom and a phenolic hydroxymethyl group in (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity.

Future Research Directions

Future research should focus on elucidating the specific biological activities of (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol through comprehensive bioassays. Additionally, exploring its potential applications in pharmaceuticals and organic synthesis could lead to significant advancements in these fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume